![molecular formula C11H11F3O B589715 4-[4-(Trifluoromethyl)phenyl]butanal CAS No. 528867-43-8](/img/structure/B589715.png)
4-[4-(Trifluoromethyl)phenyl]butanal
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Description
4-[4-(Trifluoromethyl)phenyl]butanal, commonly referred to as 4-TFMB, is a synthetic compound that has become increasingly popular in the scientific community due to its unique properties and potential applications. 4-TFMB is a colorless, volatile liquid with a faint odor and a boiling point of 40°C. It is a highly reactive compound that can be used in various syntheses and reactions. 4-TFMB has been extensively studied and has been found to have a wide range of applications in scientific research, from the synthesis of other compounds to its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties :
- Sato, Omote, Ando, and Kumadaki (2006) discuss trifluoromethylation at the α-Position of α,β-Unsaturated Ketones, highlighting the synthesis and mechanisms involved in producing compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one (Sato et al., 2006).
Ring-Closing Metathesis and Radical Cyclization :
- Clive and Cheng (2001) describe the use of α,ω-(Phenylseleno) carbonyl compounds in tandem ring-closing metathesis and radical cyclization, offering pathways to synthesize bicyclic products (Clive & Cheng, 2001).
Electrochemical Applications :
- Villagrán, Aldous, Lagunas, Compton, and Hardacre (2006) explore the electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, showing oxidation and formation processes involving phenyl triflate molecules (Villagrán et al., 2006).
Luminescent Properties in Lanthanide Complexes :
- Feng, Zhang, Song, Li, Sun, Xing, and Guo (2008) investigate ternary lanthanide complexes with luminescent properties, using ligands like 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Feng et al., 2008).
Chemical Binding Properties :
- Pestov, Khamidullina, Sosnovskikh, Slepukhin, and Puzyrev (2016) focus on chelating triketone-like ligands that promote the formation of binuclear complexes, highlighting the binding properties and structures of these compounds (Pestov et al., 2016).
Photoluminescent Behavior in Europium Complexes :
- Wang, Liu, Fan, Yin, Hu, and Zheng (2015) describe the synthesis and photoluminescent behavior of Eu(III) complexes, using fluorinated β-diketone ligands for enhanced luminescence efficiency (Wang et al., 2015).
Metalation and Buttressing Effects in Organic Chemistry :
- Schlosser, Heiss, and Leroux (2006) examine trifluoromethyl-substituted phenylsilanes, focusing on the regiochemical course of their metalation influenced by buttressing effects (Schlosser et al., 2006).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUUFJYLJTYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734778 |
Source
|
Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
528867-43-8 |
Source
|
Record name | 4-(Trifluoromethyl)benzenebutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528867-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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